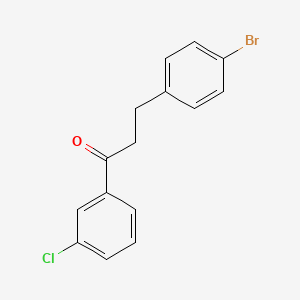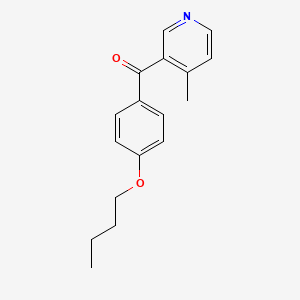
3-(4-Butoxybenzoyl)-4-methylpyridine
Vue d'ensemble
Description
The compound “3-(4-Butoxybenzoyl)-4-methylpyridine” is a pyridine derivative. Pyridines are aromatic compounds that contain a nitrogen atom in a six-membered ring. This particular compound has a butoxybenzoyl group attached to the 3-position and a methyl group attached to the 4-position of the pyridine ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 4-methylpyridine with 4-butoxybenzoyl chloride, a derivative of benzoic acid . This would likely be carried out in the presence of a base to deprotonate the pyridine, allowing it to act as a nucleophile.Molecular Structure Analysis
The molecular structure of this compound would consist of a six-membered pyridine ring with a methyl group at the 4-position and a butoxybenzoyl group at the 3-position . The butoxybenzoyl group itself consists of a benzene ring with a butoxy group (four-carbon chain with an oxygen atom) at the 4-position .Chemical Reactions Analysis
As a pyridine derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could be further substituted at the 2-position of the pyridine ring, or the butoxy group could be replaced with another substituent through reactions with the benzoyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the butoxy group could increase its solubility in organic solvents, while the pyridine ring could contribute to its aromaticity and stability .Applications De Recherche Scientifique
Synthesis and Physicochemical Properties
- Novel compounds with potential antioxidant activities were synthesized, characterized, and their in vitro activities assessed, indicating a methodological approach that could apply to 3-(4-Butoxybenzoyl)-4-methylpyridine derivatives for exploring antioxidant properties (Yüksek et al., 2015).
- Research on electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus provides a basis for analytical applications of similar compounds, particularly in the analysis of complex biomolecules (Harvey, 2000).
Material Science and Nonlinear Optical Properties
- The design, synthesis, and study of photochromic crystals with potential applications as reversible molecular switches show the relevance of pyridine derivatives in developing materials with nonlinear optical (NLO) properties (Sliwa et al., 2005).
Organic Synthesis and Catalysis
- A review on the synthesis of imidazo[1,2-a]pyridines highlights the importance of such structures in medicinal chemistry and material science, suggesting a potential interest in the synthesis and applications of 3-(4-Butoxybenzoyl)-4-methylpyridine in these fields (Bagdi et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
(4-butoxyphenyl)-(4-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-4-11-20-15-7-5-14(6-8-15)17(19)16-12-18-10-9-13(16)2/h5-10,12H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZJHVQGXGDNGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CN=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Butoxybenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



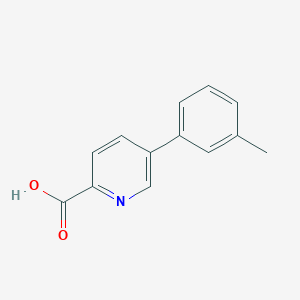

![n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B1532384.png)
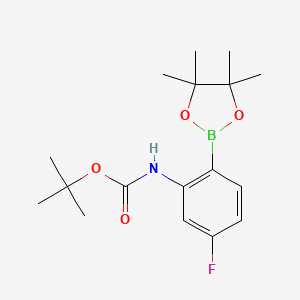

![exo-3-Aminomethyl-8-Boc-8-azabicyclo[3.2.1]octane](/img/structure/B1532390.png)
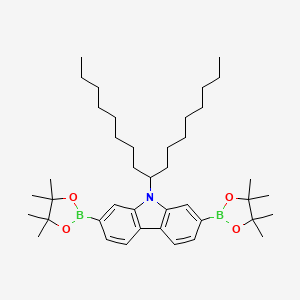

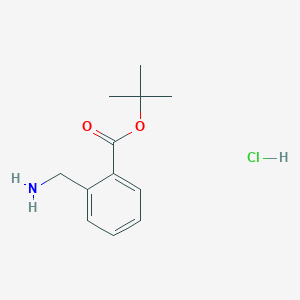

amine dihydrochloride](/img/structure/B1532397.png)

![5'-Bromo-4-methyl-[2,2']bipyridinyl](/img/structure/B1532401.png)
